molecular formula C21H23N3O4S2 B2996882 N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 500149-30-4

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2996882
CAS No.: 500149-30-4
M. Wt: 445.55
InChI Key: WFMLJWMWQCIDMK-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a benzothiazole-derived compound featuring a methoxy group at the 4-position of the benzothiazole core and a sulfonamide-linked 4-methylpiperidine moiety at the para-position of the benzamide ring. The sulfonamide group enhances polarity and may influence receptor binding, while the 4-methylpiperidine substituent could modulate lipophilicity and pharmacokinetic behavior.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-10-12-24(13-11-14)30(26,27)16-8-6-15(7-9-16)20(25)23-21-22-19-17(28-2)4-3-5-18(19)29-21/h3-9,14H,10-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMLJWMWQCIDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” typically involves multi-step organic reactions. The starting materials often include 4-methoxy-1,3-benzothiazole and 4-methylpiperidine. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the sulfonyl group.

    Amidation: reactions to form the benzamide linkage.

    Methoxylation: to introduce the methoxy group on the benzothiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Benzothiazole Substituent Sulfonamide Substituent Key Structural Differences vs. Target Compound Reference ID
N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(3-pyridinylmethyl)benzamide 4-Cl Dimethylsulfamoyl Chloro vs. methoxy; pyridinylmethyl addition
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidinecarboxamide 4-OCH₃, 7-CH₃ 3-(Methylsulfonyl)phenylsulfonyl Additional 7-methyl group; dual sulfonyl groups
4-Methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide 4-OCH₃ Pyrrolidinylsulfonyl Thiazole vs. benzothiazole core; pyrrolidine vs. piperidine
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide 4-OCH₂CH₃ Diisobutylsulfamoyl Ethoxy vs. methoxy; branched alkyl sulfonamide
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide hydrochloride 6-OCH₂CH₃ 4-Methylpiperidinylsulfonyl Ethoxy at position 6; dimethylaminoethyl side chain

Key Observations:

  • Electron-Withdrawing vs.
  • Sulfonamide Diversity: Pyrrolidinyl (), diisobutyl (), and dimethylsulfamoyl () groups introduce variability in steric bulk and hydrogen-bonding capacity, impacting solubility and target interactions.

Pharmacological and Physicochemical Properties

Table: Comparative Pharmacological Data (Hypothetical Projections Based on Substituents)
Compound Predicted LogP Aqueous Solubility Anticancer Activity (IC₅₀)* Enzyme Inhibition Potential
Target Compound 3.2 Moderate Not tested Moderate (sulfonamide motif)
4-Chloro Analog () 3.8 Low <10 µM (projected) High (chloro enhances binding)
Pyrrolidinyl Analog () 2.9 High >50 µM Low (reduced aromaticity)
Diisobutyl Analog () 4.1 Very Low Not tested Variable (steric hindrance)

*IC₅₀ values inferred from structural analogs in .

Critical Analysis:

  • The 4-methylpiperidine group in the target compound balances lipophilicity (LogP ~3.2), favoring membrane permeability.
  • The ethoxy-substituted analog () may exhibit improved solubility due to the dimethylaminoethyl side chain, albeit at the cost of increased molecular weight (567.2 g/mol vs. ~480 g/mol for the target compound).

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a benzothiazole moiety and a piperidine sulfonamide group, which are known for their diverse biological activities.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the benzothiazole scaffold have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Antiviral Effects

Recent studies have highlighted the antiviral potential of benzothiazole derivatives. For example, compounds with structural similarities to the target compound have demonstrated broad-spectrum antiviral activity against viruses such as HIV and HBV by enhancing intracellular levels of antiviral proteins like APOBEC3G . This suggests that this compound may also possess similar antiviral properties.

Enzyme Inhibition

The compound's sulfonamide group is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Studies have reported that benzothiazole derivatives can serve as effective AChE inhibitors, which is crucial in the treatment of Alzheimer's disease . Additionally, their urease inhibitory activity can be beneficial in managing conditions like urinary tract infections.

Study 1: Anticancer Activity

In a study conducted by Kumar et al. (2009), various benzothiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM depending on the cell line tested .

Study 2: Antiviral Potential

A study published in 2020 investigated the antiviral effects of several benzothiazole derivatives against HBV. The results showed that these compounds could inhibit HBV replication effectively in vitro, with some derivatives achieving over 90% inhibition at optimized concentrations . This reinforces the potential therapeutic application of this compound in viral infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Competitive inhibition of key enzymes such as AChE and urease.
  • Antiviral Activity : Modulation of host immune responses and enhancement of antiviral protein levels.

Q & A

Q. What synthetic protocols are recommended for optimizing the yield of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide?

  • Methodological Answer : Utilize reflux conditions with acetonitrile as the solvent and potassium carbonate as a base to promote nucleophilic substitution. Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals . For sulfonyl group incorporation, employ chlorosulfonation followed by amine coupling under anhydrous conditions. Purify intermediates via precipitation in distilled water and recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, focusing on methoxy (δ 3.8–4.0 ppm) and sulfonyl (δ 7.5–8.2 ppm) groups .
  • X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule resolution. Validate anisotropic displacement parameters via WinGX/ORTEP for 3D visualization .

Q. How to assess purity and stability during storage?

  • Methodological Answer : Perform high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to quantify impurities. For stability, conduct accelerated degradation studies under varying pH (1–13) and temperature (40–60°C), analyzing degradation products via LC-MS .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data across assays?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (e.g., acetylcholinesterase) with cell-based viability assays (MTT) to differentiate direct target engagement vs. off-target effects .
  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to contextualize in vitro-in vivo discrepancies .

Q. How to design SAR studies for sulfonylbenzamide derivatives?

  • Methodological Answer :
  • Scaffold Modification : Systematically vary the 4-methoxybenzothiazole and 4-methylpiperidine moieties. Synthesize analogs via Suzuki coupling (aryl halides) or reductive amination (piperidine substitutions) .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate poses via molecular dynamics simulations (GROMACS) .

Q. What analytical approaches resolve spectral data ambiguities (e.g., overlapping peaks in NMR)?

  • Methodological Answer :
  • 2D NMR Techniques : Employ 1H^1H-13C^{13}C HSQC and HMBC to assign coupled resonances, particularly for crowded aromatic regions .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange in the piperidine sulfonyl group .

Q. How to validate crystallographic data against potential twinning or disorder?

  • Methodological Answer :
  • Twinning Analysis : Use PLATON to detect twinning ratios. Refine data with SHELXL’s TWIN/BASF commands .
  • Disorder Modeling : Partition disordered regions (e.g., methoxy groups) into multiple occupancies and constrain thermal parameters during refinement .

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